molecular formula C26H16F5NO4 B11022647 4'-Methoxy[1,1'-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate CAS No. 5292-75-1

4'-Methoxy[1,1'-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate

Cat. No.: B11022647
CAS No.: 5292-75-1
M. Wt: 501.4 g/mol
InChI Key: RAFWZUZPHFPKEP-UHFFFAOYSA-N
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Description

4’-Methoxy[1,1’-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate is a complex organic compound that features a biphenyl core substituted with a methoxy group and a pentafluorophenoxyphenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy[1,1’-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the biphenyl core. The methoxy group is introduced via electrophilic aromatic substitution, followed by the formation of the carbamate linkage through a reaction with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy[1,1’-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4’-Methoxy[1,1’-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Methoxy[1,1’-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The methoxy and carbamate groups can interact with enzymes or receptors, modulating their activity. The pentafluorophenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybiphenyl: A simpler biphenyl derivative with a methoxy group.

    Pentafluorophenyl carbamate: A compound with a similar carbamate moiety but lacking the biphenyl core.

Uniqueness

4’-Methoxy[1,1’-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate is unique due to its combination of a biphenyl core, methoxy group, and pentafluorophenoxyphenyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

5292-75-1

Molecular Formula

C26H16F5NO4

Molecular Weight

501.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)phenyl] N-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamate

InChI

InChI=1S/C26H16F5NO4/c1-34-17-8-2-14(3-9-17)15-4-10-19(11-5-15)36-26(33)32-16-6-12-18(13-7-16)35-25-23(30)21(28)20(27)22(29)24(25)31/h2-13H,1H3,(H,32,33)

InChI Key

RAFWZUZPHFPKEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC=C(C=C3)OC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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